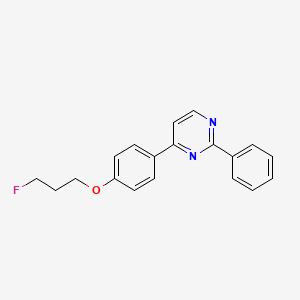
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether is a chemical compound with the molecular formula C19H17FN2O It is known for its unique structure, which includes a fluoropropyl group attached to a phenyl ether moiety
准备方法
The synthesis of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether typically involves several steps. One common method includes the reaction of 4-(2-phenyl-4-pyrimidinyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
相似化合物的比较
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether can be compared with other similar compounds, such as:
3-Chloropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether: This compound has a chlorine atom instead of a fluorine atom in the propyl group, which can affect its reactivity and biological activity.
3-Bromopropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether:
3-Methylpropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether: The methyl group can influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-[4-(3-fluoropropoxy)phenyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-12-4-14-23-17-9-7-15(8-10-17)18-11-13-21-19(22-18)16-5-2-1-3-6-16/h1-3,5-11,13H,4,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBAHXGAXTDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole](/img/structure/B2636666.png)
![2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)
![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)
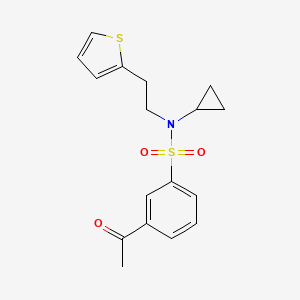
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
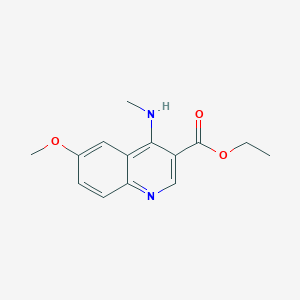
![3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2636673.png)
![4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2636674.png)
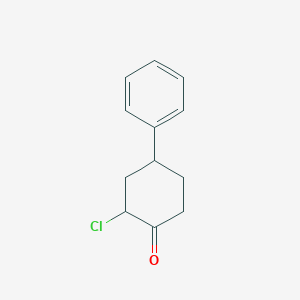
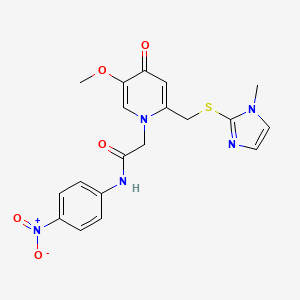
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![tert-butyl(5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B2636684.png)
